m-Carborane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

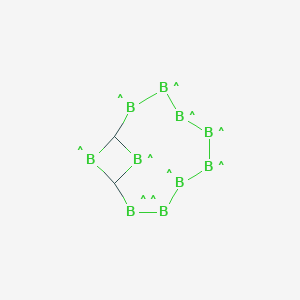

2D Structure

Eigenschaften

InChI |

InChI=1S/C2H2B10/c3-1-4-2(3)6-8-10-12-11-9-7-5-1/h1-2H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWJUVSLJRLZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2[B]C([B]2)[B][B][B]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2B10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16986-24-6 | |

| Record name | 1,7-Dicarbadodecaborane(12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-dicarbadodecaborane(12) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of m-Carborane from Decaborane and Acetylene

Abstract

This technical guide provides a comprehensive overview of the synthesis of meta-carborane (1,7-dicarba-closo-dodecaborane), a critical building block in medicinal chemistry and materials science. The synthesis is a two-stage process beginning with the formation of ortho-carborane from decaborane (B607025) and acetylene (B1199291), followed by a high-temperature thermal isomerization to the desired meta-isomer. This document details the underlying principles, provides step-by-step experimental protocols, and presents quantitative data for each stage. Furthermore, it includes workflow diagrams and discusses the relevance of m-carborane in modern drug development, offering a complete resource for researchers in the field.

Introduction: The Significance of this compound

Dicarba-closo-dodecaboranes, commonly known as carboranes, are a unique class of icosahedral clusters composed of ten boron and two carbon atoms (C₂B₁₀H₁₂). Their remarkable thermal and chemical stability, hydrophobicity, and three-dimensional structure make them highly attractive as pharmacophores and for applications in Boron Neutron Capture Therapy (BNCT).[1]

There are three isomers of carborane—ortho, meta, and para—differentiated by the positions of the two carbon atoms on the icosahedral cage.[1] While the direct reaction of decaborane and acetylene yields the ortho-isomer, the meta-isomer is often preferred in drug design due to its distinct electronic properties and steric profile. The synthesis of this compound is therefore achieved indirectly through the thermal rearrangement of the initially formed o-carborane (B102288).[2] This guide provides the detailed methodologies for this essential transformation.

Stage 1: Synthesis of ortho-Carborane (1,2-Dicarba-closo-dodecaborane)

The initial step in producing any of the three carborane isomers is the synthesis of ortho-carborane. This is achieved by the reaction of decaborane(14) (B₁₀H₁₄) with acetylene (C₂H₂). The most efficient and widely used method involves the intermediate formation of a decaborane-Lewis base adduct, which activates the boron cluster for reaction with the alkyne.[3][4]

Reaction Principle: Decaborane reacts with Lewis bases (L), such as acetonitrile (B52724) (CH₃CN) or diethyl sulfide (B99878) (Et₂S), to form a stable arachno-cluster adduct, B₁₀H₁₂·2L, with the evolution of hydrogen gas.[3][5] This adduct subsequently reacts with acetylene, which inserts into the boron cage to form the stable closo-cluster of o-carborane, regenerating the Lewis base.[3]

Overall Reaction:

-

B₁₀H₁₄ + 2L → B₁₀H₁₂·2L + H₂

-

B₁₀H₁₂·2L + C₂H₂ → C₂B₁₀H₁₂ (o-carborane) + 2L + H₂

The following protocol is a generalized procedure adapted from established literature methods, primarily using a sulfide or nitrile Lewis base.[6][7]

Materials:

-

Decaborane (B₁₀H₁₄)

-

Lewis Base (e.g., diethyl sulfide or acetonitrile)

-

Acetylene (C₂H₂) gas

-

Inert solvent (e.g., benzene (B151609) or toluene)

-

Methanol

-

Hydrochloric Acid (concentrated)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, three-necked flask, condenser, gas bubbler)

Procedure:

-

Adduct Formation: In a three-necked flask under a nitrogen atmosphere, dissolve decaborane in an inert solvent like benzene. Add approximately two molar equivalents of the Lewis base (e.g., diethyl sulfide).

-

Heat the mixture to a moderate temperature (e.g., 40-50°C) for several hours (typically 12 hours) to facilitate the formation of the B₁₀H₁₂·2L adduct.[6]

-

Reaction with Acetylene: Increase the temperature to 90-100°C.[4] Purify the acetylene gas by passing it through a train containing alumina, concentrated sulfuric acid, and solid sodium hydroxide (B78521) to remove impurities.[6]

-

Bubble the purified acetylene gas through the heated reaction mixture at a steady rate. Hydrogen gas will evolve. Continue the acetylene addition for approximately 24-48 hours, or until hydrogen evolution ceases.[6]

-

Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent and excess Lewis base under reduced pressure.

-

Dissolve the crude residue in methanol. To remove any remaining decaborane, carefully add concentrated hydrochloric acid.

-

The crude o-carborane can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by vacuum sublimation to yield a pure white crystalline solid.[6]

| Parameter | Value / Condition | Reference |

| Reactants | Decaborane, Acetylene | [3][6] |

| Lewis Base | Diethyl Sulfide, Acetonitrile | [3][6] |

| Solvent | Benzene, Toluene | [4][6] |

| Temperature | 80 - 100 °C | [4] |

| Reaction Time | 24 - 48 hours | [6] |

| Typical Yield | 65 - 85% | [4][6] |

Stage 2: Isomerization to this compound (1,7-Dicarba-closo-dodecaborane)

The conversion of ortho-carborane to meta-carborane is a thermally induced rearrangement process.[2] This isomerization requires significant thermal energy to facilitate the migration of the carbon atoms across the surface of the icosahedral cage. Modern methods often employ a continuous vapor phase process, which offers advantages in scalability and safety over traditional batch methods.[8]

Reaction Principle: Upon heating to temperatures exceeding 420°C, the C-C bond in the o-carborane cluster cleaves, and the carbon atoms migrate to more thermodynamically stable, non-adjacent positions, resulting in the formation of this compound. Further heating above 600°C can lead to the formation of the para-isomer.[2]

This protocol describes a continuous flow process for high-efficiency isomerization.[8]

Apparatus:

-

A quartz or Vycor tube packed with ceramic saddles, mounted in a tube furnace.

-

A sublimator/vaporizer to introduce o-carborane into the system.

-

A condenser for collecting the product.

-

An inert carrier gas source (e.g., nitrogen) with a flow meter.

Procedure:

-

System Setup: Set up the flow reactor system. Pack the reaction tube with ceramic saddles to ensure efficient heat transfer to the carborane vapor.

-

Heating and Purging: Heat the tube furnace to the target temperature (typically 600°C for optimal conversion to this compound). Purge the entire system, including the vaporizer and condenser, with a steady flow of nitrogen for 10-15 minutes.

-

Vaporization: Charge the vaporizer with purified o-carborane. Heat the vaporizer to 150-200°C to sublime the o-carborane into the nitrogen carrier gas stream.

-

Isomerization: The mixture of nitrogen and o-carborane vapor flows through the heated tube. The residence time in the hot zone is critical and should be controlled by adjusting the nitrogen flow rate and the sublimation rate.

-

Product Collection: The vapor exiting the tube furnace passes into a water-cooled condenser, where the product sublimes as a white solid. The product is a high-purity mixture of this compound with potentially small amounts of unreacted o-carborane.

-

Purification: The collected sublimate is typically of high purity. If necessary, any remaining o-carborane can be separated by fractional sublimation.

| Parameter | Batch (Autoclave) Method | Vapor Phase Flow Method | Reference |

| Starting Material | ortho-Carborane | ortho-Carborane | [8] |

| Temperature | 470 - 480 °C | 600 °C | [8] |

| Pressure | High (autogenous) | Atmospheric | [8] |

| Residence/Reaction Time | 2 - 48 hours | 0.3 - 0.5 minutes | [8] |

| Typical Yield | >90% | up to 98% | [8] |

Visualization of the Synthesis Pathway

To clarify the logical flow of the synthesis, the following diagrams illustrate the overall process and the key transformations.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. ortho-Carborane - Wikipedia [en.wikipedia.org]

- 3. Decaborane - Wikiwand [wikiwand.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Decaborane - Wikipedia [en.wikipedia.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. US3463820A - Reaction products of decaborane and acetylenes and their preparation - Google Patents [patents.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Thermal Isomerization of o-Carborane to m-Carborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal isomerization of 1,2-dicarba-closo-dodecaborane (o-carborane) to 1,7-dicarba-closo-dodecaborane (m-carborane). This rearrangement is a critical process for accessing the thermodynamically more stable this compound isomer, a versatile building block in various fields, including medicinal chemistry and materials science. This document details the underlying reaction mechanisms, experimental protocols for both batch and vapor-phase synthesis, and key quantitative data.

Introduction

The icosahedral carboranes, C₂B₁₀H₁₂, exist as three positional isomers: ortho (1,2-), meta (1,7-), and para (1,12-). The thermal rearrangement of the kinetically favored o-carborane (B102288) to the more stable this compound is a well-established and essential transformation. The relative thermodynamic stabilities of the isomers decrease in the order para > meta > ortho, which drives the isomerization at elevated temperatures.[1] This guide will focus on the conversion of o-carborane to this compound, a process of significant practical importance.

Reaction Mechanisms

The precise mechanism of the thermal isomerization of o-carborane has been a subject of extensive theoretical and experimental investigation. While a definitive single pathway has not been exclusively confirmed, several plausible mechanisms have been proposed. These often involve intermediates or transition states where the icosahedral cage is distorted.

Key proposed mechanisms include:

-

Cuboctahedral Intermediate: This early proposal suggests the rearrangement proceeds through a highly symmetric cuboctahedral transition state.

-

Triangular Face Rotation (TFR): This model involves the rotation of a B₃ triangular face of the icosahedron. Computational studies have shown this to be a viable pathway.[1]

-

Diamond-Square-Diamond (DSD) Steps: This mechanism involves the interconversion of a diamond-shaped B₄ face to a square face and back to a diamond, effectively moving atoms on the cage surface. Concerted DSD steps are considered a likely pathway for the rearrangement.[1]

-

Pseudo-nido Intermediate: Some computational work suggests a pathway involving the opening of the closo-icosahedral cage to a pseudo-nido intermediate.[1]

It is likely that the actual isomerization may proceed through a combination of these pathways, with the operative mechanism potentially influenced by factors such as temperature and substitution on the carborane cage.

Quantitative Data Summary

The thermal isomerization of o-carborane to this compound is a well-characterized process with a significant body of quantitative data available. The following tables summarize key experimental conditions and kinetic parameters.

Table 1: Batch Isomerization Conditions and Yields

| Temperature (°C) | Time (h) | Yield of this compound | Reference |

| 470-480 | 2-48 | >90% | [2] |

| 450 | 6 | 85% conversion | |

| 480 | 24 | Complete conversion | |

| 350 | 144 | 5% conversion |

Table 2: Vapor Phase Isomerization Conditions and Yields

| Tube Temperature (°C) | Residence Time (min) | Mass Flow ( g/min ) | Yield of this compound | Reference |

| 600 | 0.30 - 0.48 | 0.73 - 2.98 | up to 98% | [2] |

| 700 | ~0.5 | ~3.0 | Mixture of m- and p-isomers | [2] |

Table 3: Kinetic Data for o- to this compound Isomerization

| Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| 400 | (3.73 ± 0.15) x 10⁻⁶ | [3] |

| 420 | (1.15 ± 0.05) x 10⁻⁵ | [3] |

| 440 | (3.74 ± 0.15) x 10⁻⁵ | [3] |

Table 4: Activation Parameters for o- to this compound Isomerization

| Parameter | Value | Reference |

| ΔG | 57.3 ± 0.4 kcal mol⁻¹ | [3] |

| ΔH | 54 ± 15 kcal mol⁻¹ | [3] |

| ΔS* | -5 ± 11 cal mol⁻¹ K⁻¹ | [3] |

Experimental Protocols

Detailed methodologies for both batch and vapor-phase thermal isomerization are provided below.

Batch Isomerization Protocol

This method involves heating o-carborane in a sealed, high-pressure vessel.

Materials:

-

o-Carborane

-

Autoclave or high-pressure reaction vessel

Procedure:

-

Place a known quantity of o-carborane (e.g., 110-125 g) into the autoclave.[2]

-

Seal the autoclave according to the manufacturer's instructions.

-

Heat the autoclave to a temperature between 470°C and 480°C.[2] During heating, pressures of 200-300 psig can be expected.[2]

-

Maintain this temperature for a period of 2 to 48 hours, depending on the desired conversion.[2]

-

After the designated time, turn off the heating and allow the autoclave to cool completely to room temperature before opening. This extended cooling time is a critical safety measure.[2]

-

The product, this compound, can be collected from the vessel. Purity can be assessed by techniques such as infrared spectroscopy or vapor phase chromatography.[2]

Vapor Phase Isomerization Protocol

This continuous flow method offers advantages in terms of speed and ease of operation, avoiding the need for high-pressure equipment.[2]

Apparatus:

-

Tube furnace

-

Vycor or similar high-temperature resistant tube

-

Vaporizer for o-carborane

-

Condenser

-

Inert carrier gas source (e.g., nitrogen) with flow meter

-

Temperature controller for the furnace and vaporizer

Procedure:

-

Set up the apparatus with the Vycor tube positioned inside the tube furnace. The tube can be packed with ceramic saddles to improve heat transfer, although it can also be used unpacked for larger scale operations.[2]

-

Connect the vaporizer to the inlet of the tube and the condenser to the outlet.

-

Purge the entire system with an inert gas, such as nitrogen, for 5-10 minutes.[2]

-

Heat the tube furnace to the desired isomerization temperature (e.g., 600°C for optimal conversion to this compound).[2]

-

Charge the vaporizer with o-carborane (e.g., up to 400 g).[2]

-

Heat the vaporizer to 150-200°C to sublime the o-carborane.[2]

-

Introduce a measured flow of the inert carrier gas through the vaporizer to carry the o-carborane vapor into the hot tube.

-

The sublimed this compound product will collect in the condenser.[2]

-

After the run is complete (e.g., 80-90 minutes to vaporize a 250 g charge), allow the system to cool under the inert gas flow.[2]

-

The solid this compound can then be recovered from the condenser. The purity of the product can be determined by infrared spectroscopy or vapor phase chromatography.[2]

Visualizations

The following diagrams illustrate the overall transformation and the experimental workflow for the vapor-phase isomerization.

Caption: General reaction scheme for the thermal isomerization of carborane isomers.

Caption: Step-by-step workflow for the vapor-phase synthesis of this compound.

References

Unveiling the Electronic Landscape of m-Carborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique icosahedral cage structure of carboranes, particularly the meta-carborane (m-carborane) isomer, presents a fascinating area of study in electronic structure and bonding. This technical guide provides an in-depth analysis of the core principles governing the electronic properties of this compound, offering valuable insights for its application in diverse fields, including materials science and medicinal chemistry.

Core Electronic and Structural Properties

The arrangement of the two carbon atoms at the 1 and 7 positions of the icosahedral cage in this compound significantly influences its electronic characteristics, setting it apart from its ortho and para isomers. This is reflected in its dipole moment and relative stability.

Table 1: Comparative Properties of Carborane Isomers

| Property | o-Carborane (1,2-C₂B₁₀H₁₂) | This compound (1,7-C₂B₁₀H₁₂) | p-Carborane (1,12-C₂B₁₀H₁₂) |

| Dipole Moment (Debye) | 4.53 | 2.85 | 0 |

| Relative Stability | Least Stable | Intermediate | Most Stable |

The distinct electronic nature of this compound also dictates its reactivity, particularly in electrophilic substitution reactions. The electron density distribution across the boron vertices is not uniform, leading to preferential sites for chemical modification.

Quantitative Structural Data

The precise geometry of the this compound cage has been determined through experimental techniques, primarily single-crystal X-ray diffraction of its derivatives. These studies provide accurate measurements of bond lengths and angles within the icosahedral framework.

Table 2: Experimental Bond Lengths and Angles for a this compound Derivative [1][2]

| Bond/Angle | Length (Å) / Angle (°) |

| C1–C1A | 1.5401 (15) |

| C1–B (range) | 1.7107 (12) – 1.7385 (12) |

| C7–B (range) | 1.6967 (13) – 1.7180 (13) |

| B–B (range) | 1.7709 (13) – 1.7947 (13) |

| B12⋯C1–C1A | 178.72 (7) |

Note: Data is from a 1,1′-bis(1,7-dicarba-closo-dodecaborane) derivative and may be influenced by the substituent.

Charge Distribution and Reactivity

Computational studies employing Density Functional Theory (DFT) have been instrumental in elucidating the charge distribution within the this compound cage. Natural Population Analysis (NPA) provides a more physically meaningful picture of atomic charges compared to the more basis-set-dependent Mulliken population analysis.

Table 3: Calculated Natural Population Analysis (NPA) Charges for this compound [3][4]

| Atom/Group | NPA Charge (e) |

| B(9), B(10) | Highest Electron Density |

| B(5), B(12) | Intermediate Electron Density |

| B(4), B(6), B(8), B(11) | Lower Electron Density |

| B(2), B(3) | Lowest Electron Density |

The higher electron density at the B(9) and B(10) vertices makes them the most susceptible to electrophilic attack.[3] This contrasts with o-carborane, which has more sites with negative 2a-NPA values, making it generally more reactive towards electrophiles.[3]

Molecular Orbital Analysis

The electronic structure of this compound is best understood through its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity and photophysical properties. In this compound, the LUMO is more dispersed compared to o-carborane, where it is localized between the carbon atoms.[3] This dispersal of the LUMO in this compound contributes to its lower reactivity in certain reactions.

Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

A detailed understanding of the three-dimensional structure of this compound and its derivatives is achieved through single-crystal X-ray diffraction.

Experimental Workflow for Single-Crystal X-ray Diffraction of a Carborane Derivative

Figure 1. A generalized workflow for the determination of a carborane crystal structure.

A typical procedure involves:

-

Crystal Growth: High-quality single crystals are grown from a saturated solution of the this compound compound by slow evaporation of the solvent or by controlled cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and the diffraction pattern is recorded on a detector.[5][6]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[5]

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure, geometry, and properties of this compound.

Computational Workflow for DFT Analysis of this compound

Figure 2. A typical workflow for performing DFT calculations on this compound.

A standard protocol using a program like Gaussian includes:

-

Input File Preparation:

-

The 3D coordinates of the this compound molecule are generated.

-

The charge (0 for neutral) and spin multiplicity (1 for a singlet ground state) are specified.

-

A suitable level of theory is chosen, such as the B3LYP functional with the 6-311+G* basis set.[3]

-

-

Geometry Optimization: An energy minimization calculation is performed to find the lowest energy structure of the molecule.

-

Frequency Calculation: A frequency calculation is run on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculation and Analysis: From the optimized structure, various electronic properties are calculated, including molecular orbital energies and compositions, and atomic charges using methods like Natural Population Analysis (NPA) or Mulliken population analysis.

Conclusion

The electronic structure and bonding in this compound are characterized by a unique three-dimensional delocalized system that imparts significant thermal and chemical stability. The specific placement of the carbon atoms in the icosahedral cage leads to a distinct dipole moment and a non-uniform electron distribution, which governs its reactivity. A combination of experimental techniques like X-ray crystallography and computational methods such as DFT provides a comprehensive understanding of these properties, paving the way for the rational design of novel this compound-based materials and therapeutics.

References

- 1. Crystal structure of 1,1′-bis[1,7-dicarba-closo-dodecaborane(11)] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of m-Carborane Derivatives

Executive Summary

The icosahedral closo-dicarbadodecaboranes, particularly the meta-carborane (1,7-C₂B₁₀H₁₂) isomer, represent a unique class of molecular scaffolds with remarkable thermal and chemical stability. Their three-dimensional, σ-aromatic character and the ability to be functionalized at both carbon and boron vertices make their derivatives highly valuable in materials science and medicinal chemistry, most notably as boron delivery agents for Boron Neutron Capture Therapy (BNCT). The precise characterization of these three-dimensional structures is non-trivial and relies on a suite of sophisticated spectroscopic techniques.

This technical guide provides an in-depth overview of the primary spectroscopic methods used to elucidate the structure and purity of m-carborane derivatives. It includes a summary of key quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in the comprehensive analysis of these complex molecules. The differentiation of this compound from its ortho- and para-isomers is rooted in molecular symmetry, which dictates the number of unique signals in their respective spectra[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the routine characterization of carborane derivatives, providing detailed information about the electronic environment of the cage atoms and the connectivity of substituents.[2] Due to the presence of two NMR-active boron isotopes, ¹¹B (I=3/2, 80.4% abundance) and ¹⁰B (I=3, 19.6% abundance), spectra can be complex.[3]

¹¹B NMR Spectroscopy

¹¹B NMR provides a direct window into the carborane cage's structure. The chemical shifts are sensitive to the position of the boron atom and the nature of its substituent. The parent this compound cluster typically displays four signals in its proton-decoupled (¹¹B{¹H}) spectrum, corresponding to the different symmetry-equivalent boron positions, with an intensity ratio of 2:2:4:2.[4] Substitution on the cage, for example at the B(9) and B(10) vertices, causes a significant downfield shift for the substituted boron atoms.[4] Computational methods, such as Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) approaches, are increasingly used to predict and verify ¹¹B NMR chemical shifts.[5][6]

Table 1: Representative ¹¹B{¹H} NMR Chemical Shifts for this compound Derivatives

| Compound / Derivative | Boron Position(s) | Chemical Shift (δ) in ppm | Solvent | Reference |

|---|---|---|---|---|

| 1,7-closo-C₂B₁₀H₁₂ (parent) | B(9,10) | -5.4 | (CD₃)₂CO | [4] |

| B(5,12) | -9.8 (weighted avg.) | (CD₃)₂CO | [4] | |

| B(2,3) | -12.5 | (CD₃)₂CO | [4] | |

| B(4,6,8,11) | -12.5 | (CD₃)₂CO | [4] | |

| 9,10-I₂-1,7-closo-C₂B₁₀H₁₀ | B(9,10)-I | +0.6 | (CD₃)₂CO | [4] |

| B(5,12) | -5.4 | (CD₃)₂CO | [4] | |

| B(4,6,8,11) | -12.5 | (CD₃)₂CO | [4] | |

| B(2,3) | -19.1 | (CD₃)₂CO | [4] |

| 9,10-(CH₂=CHCH₂)₂-1,7-closo-C₂B₁₀H₁₀ | B(9,10)-Allyl | ~ +11 ppm shift from parent | CDCl₃ |[4] |

¹H NMR Spectroscopy

Proton NMR is essential for characterizing both the protons attached directly to the cage (C-H and B-H) and those on organic substituents. The C-H protons of the this compound cage typically appear as a sharp signal around 2.83 ppm.[4] The B-H region is often a broad, complex multiplet due to coupling with both ¹¹B and ¹⁰B.[3] To simplify this, proton spectra are frequently acquired with broadband ¹¹B decoupling (¹H{¹¹B}), which collapses the B-H signals into sharper singlets, revealing their distinct chemical shifts and allowing for easier integration.[3][4] This technique confirms the number of chemically inequivalent types of boron-bearing protons.[3]

Table 2: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Compound / Derivative | Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity (Coupling) | Solvent | Reference |

|---|---|---|---|---|---|

| 1,7-closo-C₂B₁₀H₁₂ (parent) | C(1,7)-H | 2.83 | Singlet | (CD₃)₂CO | [4] |

| 1,7-Bis(hydroxymethyl)-m-carborane | -CH₂- | 3.64 | Singlet | Not Specified | [7] |

| B-H | 0.81 - 2.13 | Broad Multiplet | Not Specified | [7] | |

| 9,10-(CH₂=CHCH₂)₂-1,7-closo-C₂B₁₀H₁₀ | C(1,7)-H | Vanishes upon substitution | - | CDCl₃ | [4] |

| Allyl group (Hc) | 5.97 - 5.82 | Multiplet | CDCl₃ | [4] |

| | Allyl group (Ha, Hb) | 4.88 | "Triplet" (overlapping dd) | CDCl₃ |[4] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, (CD₃)₂CO) in a 5 mm NMR tube.[4] For high-quality ¹¹B NMR, the use of quartz NMR tubes is recommended to eliminate the broad background signal from borosilicate glass.[8]

-

Instrumentation: Acquire spectra on a multinuclear FT-NMR spectrometer (e.g., 400 MHz or higher).

-

¹¹B NMR Acquisition: Record proton-decoupled (¹¹B{¹H}) spectra using a boron-free probe. Use BF₃·OEt₂ as an external reference (δ = 0.0 ppm).[9]

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire a ¹H{¹¹B} spectrum by applying broadband decoupling at the ¹¹B frequency to simplify the B-H region.[3]

-

2D NMR: For unambiguous assignment of boron resonances, 2D correlation experiments such as ¹¹B-¹¹B COSY can be performed.[4][10] For assigning proton and carbon signals of substituents, standard 2D techniques like ¹H-¹H COSY, HSQC, and HMBC are employed.[11]

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function. For ¹¹B spectra with a significant background signal from the NMR tube, processing can be improved by left-shifting the FID (discarding the initial data points) and applying linear prediction or a large first-order phase correction.[8]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is a rapid and effective method for identifying characteristic functional groups and cage vibrations. Infrared (IR) and Raman spectroscopy are complementary techniques; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., symmetric, non-polar bonds).[12][13]

For this compound derivatives, the most prominent and diagnostic absorption in the IR spectrum is the strong B-H stretching vibration, typically observed around 2600 cm⁻¹.[7] The C-H stretch of the carborane cage is weaker and appears above 3000 cm⁻¹.[14] The presence of substituents is confirmed by their characteristic absorption bands (e.g., O-H, C=O, C-O stretches).[7][15]

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| ~3050 | C-H stretch (cage) | Medium-Weak | [14] |

| 3200 - 3500 | O-H stretch (hydroxyl substituent) | Strong, Broad | [7] |

| 2850 - 3000 | C-H stretch (alkyl substituent) | Medium-Strong | [7] |

| ~2600 | B-H stretch (cage) | Very Strong | [7][14] |

| 1690 - 1760 | C=O stretch (carbonyl substituent) | Strong | [15] |

| 1000 - 1300 | C-O stretch (hydroxyl/ether substituent) | Strong | [7] |

| 700 - 1100 | B-B / B-H cage vibrations | Multiple, Medium-Weak |[7] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-IR is a common and convenient method that requires minimal sample preparation.

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-5 mg) of the solid this compound derivative directly onto the ATR crystal.

-

Apply Pressure: Lower the press arm to ensure firm and even contact between the sample and the crystal.[16]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft wipe.[16]

Experimental Protocol: KBr Pellet (Transmission IR)

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of dry, spectroscopic-grade KBr powder.[17]

-

Grinding: Transfer the sample and KBr to an agate mortar and grind with a pestle until the mixture is a fine, homogenous powder. The particle size should be less than 2 microns to minimize light scattering.[17][18]

-

Pressing the Pellet: Transfer the powder to a pellet press die. Assemble the die and place it in a hydraulic press. Connect to a vacuum line to remove trapped air.

-

Pressure Application: Gradually apply pressure (typically 8-10 tons) for several minutes to form a translucent or transparent pellet.[17]

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer to record the transmission spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound derivative and to confirm its elemental composition. A key feature in the mass spectrum of any carborane derivative is the characteristic isotopic pattern caused by the two boron isotopes. This results in a broad, complex isotopic envelope for the molecular ion peak, which can be simulated and compared with the experimental data for structural confirmation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[11][19]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of this compound derivatives.[20] It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is crucial for confirming the exact position of substituents on the icosahedral cage.[4][11] The primary challenge is often the cultivation of single crystals of sufficient size and quality for diffraction analysis.

Experimental Protocol: Crystal Growth

-

Purification: The compound must be highly pure. Purification is typically achieved by column chromatography or recrystallization.

-

Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent system (e.g., dichloromethane, acetone, hexane/EtOAc) to create a saturated or near-saturated solution.[11][15]

-

Crystal Growth: Grow single crystals by slow evaporation of the solvent at room temperature or by vapor diffusion, where a precipitant is slowly diffused into the solution of the compound.[15]

-

Data Collection: Once suitable crystals are formed, they are mounted on a diffractometer, and diffraction data is collected, typically at low temperatures (e.g., 100 K) to minimize thermal motion.

Visualized Workflows and Relationships

To clarify the analytical process, the following diagrams illustrate the typical experimental workflow and the relationship between spectroscopic techniques and the information they provide.

Caption: General experimental workflow for the characterization of a new this compound derivative.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

- 1. benchchem.com [benchchem.com]

- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 3. University of Ottawa NMR Facility Blog: 1H NMR with 11B Decoupling [u-of-o-nmr-facility.blogspot.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. NMR Protocols [nmr.chem.ucsb.edu]

- 9. Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. triprinceton.org [triprinceton.org]

- 14. datapdf.com [datapdf.com]

- 15. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations [mdpi.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Carboranes with Exopolyhedral Boron-Tetrel Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of C-mercuro derivatives of ortho-carborane. Crystal structure of bis(2-phenyl-ortho-carboran-1-yl)mercury - Anufriev - Russian Journal of Inorganic Chemistry [clinpractice.ru]

An In-Depth Technical Guide to 1,7-Dicarba-closo-dodecaborane (meta-Carborane)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dicarba-closo-dodecaborane, commonly known as meta-carborane, is a highly stable, icosahedral boron cluster compound with the chemical formula C₂B₁₀H₁₂.[1] It is one of three structural isomers of dicarba-closo-dodecaborane, the others being ortho- (1,2-) and para- (1,12-) carborane, which differ by the relative positions of the two carbon atoms within the 12-vertex cage.[1][2] These carboranes are often considered three-dimensional inorganic analogues of aromatic systems.[3]

The unique properties of meta-carborane, including its exceptional thermal and chemical stability, high hydrophobicity, and rigid, three-dimensional structure, make it a valuable building block in diverse fields.[1] For drug development professionals, its ability to act as a stable, non-toxic pharmacophore or a bioisostere for phenyl or adamantyl groups presents significant opportunities for designing novel therapeutics with enhanced potency, stability, and bioavailability.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and reactivity of 1,7-dicarba-closo-dodecaborane.

Physical and Spectroscopic Properties

The intrinsic properties of meta-carborane are foundational to its application. Its stability and predictable spectroscopic signatures are key for characterization and quality control.

Physical Properties

The quantitative physical data for 1,7-dicarba-closo-dodecaborane are summarized below.

| Property | Value |

| Molecular Formula | C₂B₁₀H₁₂ |

| Molecular Weight | 144.23 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 272-273 °C |

| Boiling Point | Sublimes |

| Solubility | Soluble in organic solvents (e.g., THF, DMF, CH₂Cl₂), Insoluble in water |

| van der Waals Volume | 143 ų[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for identifying and characterizing carborane derivatives. The key spectroscopic signatures for the meta-carborane cage are presented.

Table 2: Infrared (IR) Spectroscopy Data Data for a representative derivative, 1,7-Bis(hydroxymethyl)-m-carborane.[6]

| Wavenumber (cm⁻¹) | Assignment |

| ~2599 | B-H stretching (Characteristic)[3] |

| ~3062 | C-H stretching[3] |

| ~1065 | B-H deformation[6] |

| ~1028 | B-B cage vibration[6] |

Table 3: ¹¹B NMR Spectroscopic Data Data for a representative derivative, 1,7-di(3-methylphenyl)-1,7-dicarba-closo-dodecaborane, in CDCl₃.[3]

| Chemical Shift (δ) ppm | Assignment (Number of Boron Atoms) |

| -6.60 | 2B[3] |

| -11.02 | 5B[3] |

| -13.73 | 2B[3] |

| -15.68 | 1B[3] |

Chemical Properties and Reactivity

Meta-carborane is more thermally stable than its ortho-isomer.[7] Its reactivity is characterized by two main sites: the weakly acidic cage carbon C-H bonds and the hydridic boron B-H bonds.

-

C-H Vertex Reactivity : The C-H protons are the most acidic sites on the cage, though they are less acidic than those in ortho-carborane.[8] They can be selectively deprotonated using strong bases like n-butyllithium (n-BuLi) to form carboranyl anions. These anions are powerful nucleophiles that can react with a wide range of electrophiles to create C-substituted derivatives.[8]

-

B-H Vertex Reactivity : The B-H bonds exhibit hydridic character and are susceptible to electrophilic substitution.[8] The B(9) and B(10) positions are particularly susceptible to substitution.[8] Halogenation, followed by metal-catalyzed cross-coupling reactions (e.g., Kumada or Suzuki), is a common strategy for introducing organic functional groups onto the boron cage.[8][9]

Synthesis

The primary route to 1,7-dicarba-closo-dodecaborane is the high-temperature thermal isomerization of the 1,2-isomer (ortho-carborane). The ortho-isomer itself is synthesized from the reaction of decaborane(14) with acetylene (B1199291) in the presence of a Lewis base.[2]

Experimental Protocol: Thermal Isomerization of ortho- to meta-Carborane

This protocol describes the general procedure for the synthesis of meta-carborane.[2][7]

-

Materials : 1,2-dicarba-closo-dodecaborane (ortho-carborane).

-

Apparatus : High-temperature tube furnace, sealed quartz or Pyrex tube under vacuum.

-

Procedure :

-

Place a known quantity of ortho-carborane into a quartz or high-temperature resistant Pyrex tube.

-

Evacuate the tube to a high vacuum and seal it using a torch.

-

Place the sealed tube into a tube furnace and heat to a temperature between 425 °C and 500 °C.[2]

-

Maintain this temperature for several hours to days, depending on the scale and desired conversion rate.

-

Allow the furnace to cool to room temperature. Carefully remove the tube.

-

The product, meta-carborane, is typically a white crystalline solid. It can be purified by sublimation or recrystallization from a suitable solvent like hexane.

-

Confirm product identity and purity using NMR spectroscopy (¹H, ¹¹B) and melting point analysis.

-

Applications in Drug Development

The incorporation of carboranes into biologically active molecules is a promising strategy in medicinal chemistry.[1] The meta-carborane cage offers a unique combination of properties:

-

Hydrophobic Pharmacophore : Its bulky, spherical, and highly hydrophobic nature allows it to interact effectively with hydrophobic pockets in biological targets like enzymes and receptors.[3][10]

-

Metabolic Stability : The carborane cage is exceptionally stable to metabolic degradation, which can increase the in vivo stability and bioavailability of a drug.[1]

-

3D Scaffold : The rigid icosahedral structure provides a precise three-dimensional scaffold for orienting functional groups, enabling fine-tuning of drug-receptor interactions.[1]

-

Boron Source for BNCT : As a boron-rich molecule, it is a candidate for use in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[11]

Meta-carborane has been successfully incorporated into potent ligands for estrogen receptors, androgen receptors, and cannabinoid receptors, demonstrating its versatility as a pharmacophore.[5][10]

Cited Experimental Protocols

Detailed methodologies are critical for reproducibility. Below are protocols adapted from the literature for the functionalization of the meta-carborane cage.

Protocol: C-H Functionalization via Deprotonation-Alkylation

This protocol outlines the monolithiation of meta-carborane and subsequent reaction with an electrophile.[3]

-

Materials : 1,7-dicarba-closo-dodecaborane (m-carborane), anhydrous 1,2-dimethoxyethane (B42094) (DME), n-butyllithium (n-BuLi) in hexane, electrophile (e.g., an alkyl halide).

-

Procedure :

-

Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DME in an oven-dried Schlenk flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add n-BuLi (1.6 M in hexane, 1.1 equivalents) dropwise to the stirred solution. Allow the reaction to stir for 1-2 hours at this temperature to ensure complete deprotonation.

-

Add the desired electrophile (1.1 equivalents) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Protocol: B-H Functionalization via Palladium-Catalyzed Cross-Coupling

This protocol describes the Kumada cross-coupling reaction to form a B-C bond on a pre-functionalized meta-carborane.[8]

-

Materials : B-Iodinated meta-carborane (e.g., 9-iodo-1,7-dicarba-closo-dodecaborane), Grignard reagent (e.g., Allylmagnesium chloride), [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), anhydrous THF.

-

Procedure :

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, add the B-iodinated meta-carborane (1 equivalent), [PdCl₂(PPh₃)₂] (catalytic amount, e.g., 5 mol%), and CuI (catalytic amount, e.g., 10 mol%).

-

Add anhydrous THF via syringe to dissolve the reagents.

-

Slowly add the Grignard reagent (1.2-1.5 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

-

Perform an aqueous work-up as described in Protocol 6.1.

-

Purify the product by column chromatography on silica gel.

-

Conclusion

1,7-Dicarba-closo-dodecaborane is a molecule of significant interest due to its remarkable stability and unique three-dimensional structure. For researchers in materials science and medicinal chemistry, it offers a robust and versatile scaffold that can be precisely functionalized at either its carbon or boron vertices. Its proven application as a hydrophobic bioisostere in drug design highlights its potential for developing next-generation therapeutics with improved pharmacological profiles. The continued exploration of its reactivity and the development of new synthetic methodologies will undoubtedly expand the utility of this fascinating boron cluster.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dicarba-closo-dodecaboranes as a Pharmacophore. Novel Potent Retinoidal Agonists [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Carborane Cage Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction to Carborane Cages

Carboranes are a class of polyhedral cluster compounds composed of boron, carbon, and hydrogen atoms.[1] Their structures are fundamentally different from classical organic molecules, adopting three-dimensional, cage-like geometries with delocalized sigma-bonding, a phenomenon often referred to as three-dimensional aromaticity.[2] The most studied carboranes are the charge-neutral closo-dicarbadodecaboranes with the general formula C₂B₁₀H₁₂. These icosahedral cages are remarkably stable both thermally and chemically, making them attractive scaffolds in materials science and medicinal chemistry.[3][4]

The unique properties of carboranes, such as their high hydrophobicity, metabolic stability, and the ability to be functionalized at specific vertices, have led to their increasing use in drug development.[5][6] They can act as pharmacophores, replacing phenyl rings or other bulky groups to enhance biological activity, and are key components in Boron Neutron Capture Therapy (BNCT) due to their high boron content.[3][7]

This guide provides a comprehensive overview of the core concepts of carborane chemistry, including their structure, synthesis, and functionalization, with a focus on their application in drug development. Detailed experimental protocols, quantitative data, and graphical representations of key concepts and pathways are provided to serve as a valuable resource for researchers in the field.

Core Concepts in Carborane Chemistry

Structure and Isomerism

The icosahedral closo-dicarbadodecaboranes (C₂B₁₀H₁₂) exist as three geometric isomers, distinguished by the relative positions of the two carbon atoms within the 12-vertex cage:

-

ortho-carborane (1,2-C₂B₁₀H₁₂): The carbon atoms are adjacent.

-

meta-carborane (1,7-C₂B₁₀H₁₂): The carbon atoms are separated by one boron atom.

-

para-carborane (1,12-C₂B₁₀H₁₂): The carbon atoms are at antipodal positions.[1]

The arrangement of the carbon atoms significantly influences the electronic properties of the cage, such as the dipole moment and the acidity of the C-H protons.[8]

Closo, Nido, and Arachno Structures

Based on Wade-Mingos rules, which rationalize the shapes of borane (B79455) clusters by calculating the number of skeletal electron pairs, carboranes are classified into three main structural types:

-

Closo (closed): These carboranes have a complete polyhedral structure with n vertices for n skeletal electron pairs. They are the most stable type.

-

Nido (nest-like): These have a structure derived from a closo-polyhedron with one missing vertex.

-

Arachno (web-like): These are derived from a closo-polyhedron with two missing vertices.[1]

The removal of vertices from the closo structure results in more open and reactive carborane cages.

Quantitative Data on Carborane Isomers

The structural and electronic differences between the carborane isomers can be quantified through various physical and chemical parameters.

Table 1: Selected Bond Lengths and Angles of C₂B₁₀H₁₂ Isomers

| Parameter | ortho-carborane (C₂v symmetry) | meta-carborane (C₂v symmetry) | para-carborane (D₅d symmetry) |

| C-C bond length (Å) | 1.624(8) | - | - |

| C...C distance (Å) | - | 2.575(9) | 3.029(5) |

| C-B bond length (Å) | - | - | 1.698(3) |

| B-B bond length (Å) | - | - | 1.785(1) (B2-B3) |

| B-B bond length (Å) | - | - | 1.774(4) (B2-B7) |

| C-H bond length (Å) | 1.093(8) | - | - |

| B-H bond length (Å) | 1.192(3) - 1.196(3) | - | - |

Data obtained from gas-phase electron diffraction studies.[5]

Table 2: ¹¹B NMR Chemical Shifts of C₂B₁₀H₁₂ Isomers

| Isomer | Boron Position(s) | ¹¹B Chemical Shift (δ, ppm) |

| ortho-carborane | B(9,12) | -3.1 |

| B(8,10) | -16.0 | |

| B(4,5,7,11) | - | |

| B(3,6) | - | |

| meta-carborane | - | Multiple overlapping signals |

| para-carborane | - | Single sharp resonance |

Note: The ¹¹B NMR spectrum of ortho-carborane shows distinct signals for different boron environments, while meta-carborane has a more complex spectrum due to lower symmetry. Para-carborane, with its high symmetry, exhibits a single signal. Specific chemical shifts can vary with solvent and substitution.[9][10]

Table 3: Comparative Hydrophobicity and Biological Activity

| Compound/Moiety | LogP (experimental) | IC₅₀ (COX-2) | IC₅₀ (5-LO) |

| Phenyl-containing analog | Varies | Varies | Varies |

| Adamantyl-containing analog | Varies | Varies | Varies |

| ortho-carborane analog | Generally higher than phenyl | Varies | Varies |

| meta-carborane analog | Generally higher than phenyl | Varies | Varies |

| para-carborane analog | Highest among isomers | Varies | Varies |

| Di-tert-butylphenol (R-830) | - | - | 0.003 µM |

| p-carborane analog (R-830-Cb) | - | - | 0.002 µM |

| Di-tert-butylphenol (S-2474) | - | 0.2 µM | 0.004 µM |

| p-carborane analog (S-2474-Cb) | - | >10 µM | 0.003 µM |

LogP values for carborane-containing nucleosides are significantly increased compared to their unmodified counterparts, with para-carborane conjugates being the most lipophilic.[11] IC₅₀ values for carborane-based analogs often show comparable or enhanced potency, particularly for 5-LO inhibition.[12]

Experimental Protocols

Synthesis of ortho-carborane (1,2-C₂B₁₀H₁₂)

The most common method for synthesizing ortho-carborane involves the reaction of decaborane(14) (B₁₀H₁₄) with acetylene (B1199291).[13] The use of a Lewis base, such as diethyl sulfide (B99878), is crucial for the reaction to proceed efficiently.[3]

Materials:

-

Decaborane (B607025) (B₁₀H₁₄)

-

Diethyl sulfide ((C₂H₅)₂S)

-

Di-n-propyl ether

-

Acetylene gas

-

Hydrochloric acid

-

Acetone

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a three-necked flask equipped with a stirrer, gas inlet, and condenser, dissolve 200 g of decaborane in 225 ml of di-n-propyl ether and 225 ml of diethyl sulfide under an inert atmosphere.

-

Heat the solution at 40 ± 5°C for at least 12 hours.

-

Increase the temperature to 90 ± 5°C and bubble acetylene gas through the solution at a rapid rate for 24 hours.

-

Cool the reaction mixture and remove the volatile materials under reduced pressure.

-

Dissolve the residue in three 250-ml portions of methanol and transfer to a larger flask.

-

Add a solution of 100 g of potassium hydroxide (B78521) in 500 ml of methanol, followed by 500 ml of water.

-

Heat the mixture to boiling for one hour, then cool and add 500 ml of concentrated hydrochloric acid.

-

Cool the mixture to 0°C to precipitate the crude carborane.

-

Filter the solid and purify by recrystallization from methanol and then acetone.

Isomerization of ortho-carborane to meta- and para-carborane

Thermal rearrangement of ortho-carborane in the vapor phase yields meta- and para-isomers.[1]

Apparatus:

-

Vaporizer

-

Heated isomerization tube (e.g., Vycor tube)

-

Condenser

-

Inert carrier gas (Nitrogen)

Procedure for meta-carborane:

-

Charge the vaporizer with ortho-carborane and purge with nitrogen.

-

Heat the vaporizer to 150-200°C and pass a stream of nitrogen through to carry the carborane vapors into the isomerization tube.

-

Maintain the isomerization tube at 600°C.

-

The isomerized product sublimes and collects in the condenser.

-

Yields of meta-carborane can be up to 98%.

Procedure for para-carborane:

-

Follow the same procedure as for meta-carborane, but increase the isomerization tube temperature to 700°C.

-

The sublimate will be a mixture of meta- and para-isomers.

-

Separate the para-isomer from the mixture using vapor phase chromatography.

C-H Functionalization of ortho-carborane

The cage carbon protons of carboranes are acidic and can be readily removed by strong bases like n-butyllithium (n-BuLi), followed by reaction with an electrophile.[14]

Materials:

-

ortho-carborane

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Anhydrous diethyl ether or THF

-

Electrophile (e.g., paraformaldehyde for hydroxymethylation)

-

Hydrochloric acid

-

Inert gas (Nitrogen or Argon)

Procedure for Monolithiation and Hydroxymethylation:

-

Dissolve ortho-carborane in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere and cool to 0°C.

-

Slowly add one equivalent of n-BuLi in hexane to the solution and stir for 30 minutes at 0°C.

-

Add an excess of the electrophile (e.g., dry paraformaldehyde) to the solution of the lithiated carborane.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding water, followed by dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Carboranes in Drug Development: Signaling Pathways

The unique properties of carboranes make them valuable moieties for modulating biological pathways. Two examples are the inhibition of steroid sulfatase and the targeting of the translocator protein.

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is a key enzyme in the biosynthesis of active steroid hormones, such as estradiol (B170435) and androstenediol, from their inactive sulfate (B86663) precursors.[15][16] In hormone-dependent cancers, like breast and prostate cancer, the overexpression of STS leads to an increased local production of steroids that can stimulate tumor growth.[15] Carborane-based compounds have been developed as potent inhibitors of STS.[2]

Targeting the Translocator Protein (TSPO)

The translocator protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane.[15] It is involved in various cellular processes, including cholesterol transport, steroidogenesis, and the modulation of mitochondrial function.[17] TSPO is overexpressed in numerous pathological conditions, including neuroinflammatory diseases and cancer, making it an attractive therapeutic target. Carborane-containing ligands for TSPO have been shown to modulate mitochondrial bioenergetics, such as increasing ATP production and reducing reactive oxygen species, thereby exerting neuroprotective effects.[1][18]

Conclusion

Carborane cage chemistry offers a rich and diverse field of study with significant potential for the development of novel therapeutics. Their unique three-dimensional structures, exceptional stability, and tunable properties provide a powerful platform for designing molecules with enhanced biological activity and novel mechanisms of action. This guide has provided a foundational understanding of carborane chemistry, from fundamental principles to practical applications in drug discovery. The detailed experimental protocols and compiled quantitative data serve as a starting point for researchers looking to explore the potential of these fascinating molecules in their own work. As our understanding of the interactions between carborane-containing compounds and biological systems continues to grow, so too will the opportunities for their application in addressing a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparative study of the effects of ortho-, meta- and para-carboranes (C2B10H12) on the physicochemical properties, cytotoxicity and antiviral activity of uridine and 2'-deoxyuridine boron cluster conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.hw.ac.uk [pure.hw.ac.uk]

- 13. Boronic acids as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Borinostats: solid-phase synthesis of carborane-capped histone deacetylase inhibitors with a tailor-made selectivity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comparative Analysis of C-H Bond Acidity in Ortho- and Meta-Carborane Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential acidity of the carbon-hydrogen (C-H) bonds in ortho-carborane (1,2-dicarba-closo-dodecaborane) and meta-carborane (1,7-dicarba-closo-dodecaborane). A thorough understanding of this property is crucial for the strategic functionalization of carborane cages in various applications, including medicinal chemistry and materials science. This document outlines the quantitative differences in acidity, details the experimental and computational methodologies used for their determination, and explores the underlying electronic and structural factors responsible for these observations.

Executive Summary

The C-H bonds of closo-carboranes are notably acidic for hydrocarbons, a consequence of the unique electronic structure of the carborane cage. Experimental and theoretical studies have consistently demonstrated that the C-H bonds in ortho-carborane are significantly more acidic than those in meta-carborane . This difference in acidity is primarily attributed to the greater electron-withdrawing character of the ortho-carborane cage, a direct result of the closer proximity of the two carbon atoms within the icosahedral framework. This enhanced acidity in the ortho-isomer facilitates its deprotonation and subsequent functionalization, making it a versatile building block in chemical synthesis.

Quantitative Acidity Data

The acidity of carborane C-H bonds is typically quantified by their pKa values. The following table summarizes the reported pKa values for o-carborane (B102288) and m-carborane, highlighting the significantly lower pKa of the ortho-isomer, which corresponds to higher acidity.

| Carborane Isomer | Common Name | pKa (approximate) | Reference |

| 1,2-dicarba-closo-dodecaborane | o-carborane | 23 | [1] |

| 1,7-dicarba-closo-dodecaborane | This compound | 28 | [1] |

Theoretical Basis for Differential Acidity

The difference in C-H bond acidity between o- and this compound can be explained by considering the electronic and structural properties of the isomers.

Electronic Effects

The primary driver for the enhanced acidity of o-carborane is the stronger inductive electron-withdrawing effect of the carborane cage in this isomer.[1] The two carbon atoms, being more electronegative than the ten boron atoms, create a dipole moment in the cage. In o-carborane, these two carbon atoms are adjacent (at positions 1 and 2), leading to a concentrated region of negative charge and a significant distortion of the electron density throughout the cage. This arrangement enhances the overall electron-withdrawing nature of the cage as experienced by the C-H bonds.

In contrast, the carbon atoms in this compound are separated (at positions 1 and 7), resulting in a more even distribution of charge and a reduced inductive effect on the C-H bonds.[2] Consequently, the C-H bonds in this compound are less polarized and therefore less acidic.[3]

Structural Factors and Hybridization

The stability of the resulting carbanion upon deprotonation is a key factor in determining the acidity of the parent C-H bond. The carbanion of o-carborane is better able to delocalize the negative charge due to the proximity of the two carbon atoms. While a detailed analysis of the s-character of the C-H bonds in the two isomers is complex, the greater acidity of the o-carborane C-H bond suggests that the resulting carbanion is more stable.

The logical relationship between the isomeric structure and the resulting C-H acidity can be visualized as follows:

Experimental Protocols for Acidity Determination

The determination of carborane C-H bond acidity requires specialized techniques due to their relatively weak acidity and low solubility in aqueous media. The primary methods employed are ¹H NMR spectroscopy and computational analysis, with potentiometric titration being theoretically possible but challenging.

¹H NMR Spectroscopy Analysis

This method provides a relative measure of C-H acidity by observing the chemical shift of the cage C-H proton. A downfield shift (higher ppm) of the C-H proton signal is indicative of a more deshielded proton and, consequently, higher acidity.[4]

Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of the carborane isomer (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or acetone-d₆) in an NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Analysis: Identify the signal corresponding to the carborane C-H proton. For unsubstituted o-carborane and this compound, this signal typically appears as a broad singlet. Compare the chemical shifts of the C-H protons for the two isomers. The isomer with the more downfield chemical shift is the more acidic.

The general workflow for this experimental approach is depicted below:

Computational Chemistry

Density Functional Theory (DFT) calculations are powerful tools for quantifying the acidity of carboranes. These methods can be used to calculate properties that correlate with acidity, such as proton affinities, C-H bond dissociation energies, and the energies of the parent carborane and its conjugate base.

Protocol:

-

Structure Optimization: Perform geometry optimizations of the neutral carborane isomers and their corresponding carbanions using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Energy Calculation: Calculate the single-point energies of the optimized structures.

-

Acidity Calculation: The gas-phase acidity (proton affinity of the anion) can be calculated as the difference in enthalpy or Gibbs free energy between the carbanion and the neutral carborane plus a proton. Solvation models can be applied to estimate pKa values in solution.

-

Analysis of Electronic Properties: Further analysis can include the calculation of the Lowest Unoccupied Molecular Orbital (LUMO) energy and the Global Electrophilicity Index (GEI), both of which can provide insights into the Lewis acidity and reactivity of the carboranes.[4][5]

Deprotonation of o- and this compound

The greater acidity of o-carborane's C-H bonds means they can be deprotonated more readily than those of this compound. This reaction is typically carried out using strong bases such as organolithium reagents (e.g., n-butyllithium) or alkali metal amides (e.g., potassium hexamethyldisilazide, KHMDS). The resulting carboranyl anions are potent nucleophiles that can be used in a wide range of synthetic transformations.

The deprotonation reaction pathway is illustrated below:

References

- 1. researchgate.net [researchgate.net]

- 2. A comparison of para , meta , and ortho -carborane centred non-fullerene acceptors for organic solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05018H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Complexes of carborane acids linked by strong hydrogen bonds: acidity scales - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Dipole Moment of m-Carborane and Its Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboranes are a class of polyhedral boron-carbon clusters that have garnered significant interest in fields ranging from medicinal chemistry to materials science.[1][2] The three icosahedral isomers of dicarbadodecaborane (C₂B₁₀H₁₂)—ortho-, meta-, and para-carborane—exhibit unique electronic properties despite being structurally similar. A key differentiator among these isomers is their molecular dipole moment, which arises from the placement of the two carbon atoms within the boron cage.[1] This property significantly influences their interaction with other molecules, their behavior in electric fields, and their suitability for various applications, including the design of polar liquid crystals and novel pharmacophores.[3][4] This guide provides a detailed overview of the dipole moments of m-carborane and its isomers, experimental methodologies for their determination, and the relationship between structure and polarity.

Core Data Presentation: Dipole Moments

The dipole moment of dicarbadodecaborane isomers is critically dependent on the positions of the two carbon atoms in the icosahedral cage. The ortho-isomer (1,2-C₂B₁₀H₁₂), with adjacent carbon atoms, possesses the largest dipole moment. The meta-isomer (1,7-C₂B₁₀H₁₂), with separated carbon atoms, has a moderate dipole moment. The para-isomer (1,12-C₂B₁₀H₁₂), characterized by its high degree of symmetry with carbon atoms at antipodal positions, has a zero dipole moment.[1][2][5]

A summary of reported experimental and calculated dipole moment values is presented below.

| Isomer | Formula | Common Name | Dipole Moment (Debye) | Measurement Condition |

| 1,2-C₂B₁₀H₁₂ | closo-1,2-C₂B₁₀H₁₂ | o-carborane | 4.53 D[1][5] | - |

| 4.45 D[3] | Benzene (B151609) solution | |||

| 4.09 D[2][5] | Calculated (Gas phase) | |||

| 1,7-C₂B₁₀H₁₂ | closo-1,7-C₂B₁₀H₁₂ | This compound | 2.85 D[1][5] | - |

| 2.76 D[3] | Benzene solution | |||

| 2.58 D[2][5] | Calculated (Gas phase) | |||

| 1,12-C₂B₁₀H₁₂ | closo-1,12-C₂B₁₀H₁₂ | p-carborane | 0 D[1][2][5] | - |

Experimental Protocols

The determination of molecular dipole moments is a fundamental experimental practice in physical chemistry. For carboranes, these values have been primarily determined through gas-phase structural studies and measurements of dielectric constants in nonpolar solvents.

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular structures can be derived. For polar molecules, the application of an external electric field (the Stark effect) causes a splitting of the rotational lines. The magnitude of this splitting is directly proportional to the molecular dipole moment.

Generalized Protocol:

-

Sample Preparation: The carborane sample is purified and introduced into the sample cell of the microwave spectrometer in the vapor phase at low pressure.

-

Spectral Acquisition: The microwave spectrum is recorded by sweeping a range of microwave frequencies and detecting absorption.

-

Assignment of Transitions: The observed rotational transitions are assigned to specific quantum number changes based on predicted spectral patterns.

-

Stark Effect Measurement: A uniform DC electric field is applied across the sample. The splitting of the previously assigned rotational transitions is measured as a function of the applied field strength.

-

Dipole Moment Calculation: The molecular dipole moment is calculated from the observed Stark splittings, the rotational constants, and the known physical constants. This method provides highly accurate dipole moment values for the isolated molecule.

This classical method involves measuring the dielectric constant of dilute solutions of the polar solute (carborane) in a nonpolar solvent (e.g., benzene). The increase in the dielectric constant of the solution compared to the pure solvent is related to the dipole moment of the solute. The Halverstadt-Kumler method is a widely used approach for this calculation.

Generalized Protocol:

-

Solvent Selection: A nonpolar solvent with a zero dipole moment, such as benzene or carbon tetrachloride, is chosen.

-

Solution Preparation: A series of solutions of the carborane isomer at different, low concentrations (weight fractions) are accurately prepared.

-

Measurement of Dielectric Constant and Density: The dielectric constant (ε₁₂) and density (d₁₂) of each solution, as well as the pure solvent (ε₁ and d₁), are measured at a constant temperature.

-

Data Extrapolation: The specific volume (v₁₂) is calculated from the density. The quantities (ε₁₂ - ε₁)/w₂ and (v₁₂ - v₁)/w₂ (where w₂ is the weight fraction of the solute) are plotted against w₂ and extrapolated to infinite dilution (w₂ → 0) to obtain the slopes α and β, respectively.

-

Calculation of Molar Polarization: The molar polarization at infinite dilution (P₂) is calculated using the Halverstadt-Kumler equation.

-

Dipole Moment Determination: The dipole moment (μ) is then calculated from the molar polarization, taking into account the molar refraction of the solute.

Visualizations

The three carborane isomers are thermally interconvertible. The ortho-isomer is the kinetic product in the synthesis from decaborane (B607025) and acetylene. Upon heating, it irreversibly rearranges to the more stable meta-isomer, which in turn converts to the most thermodynamically stable para-isomer at even higher temperatures.[2][5]

Caption: Thermal isomerization pathway of dicarbadodecaboranes.

The following diagram illustrates a generalized workflow for determining the dipole moment of a carborane isomer using the dielectric constant measurement method in a nonpolar solvent.

Caption: Workflow for dipole moment determination via dielectric measurements.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural Phase Transitions in closo-Dicarbadodecaboranes C2B10H12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. Fat or flat? The impact of dipole moment vectors on non-covalent interactions between aromatic tags and macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling the Electronic Landscape of m-Carborane: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary